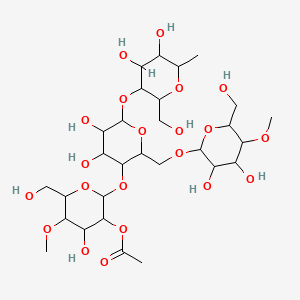
(R)-dihydrolipoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-dihydrolipoate is a dihydrolipoate that is the conjugate base of (R)-dihydrolipoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (R)-dihydrolipoic acid.
Aplicaciones Científicas De Investigación
Interaction with Rhodanese
(R)-dihydrolipoate interacts specifically with the enzyme rhodanese. It serves as an acceptor of the sulfane sulfur atom bound to rhodanese, playing a role in the reaction catalyzed by this enzyme. The crystal structure of sulfur-substituted rhodanese complexed with lipoate shows the binding at the enzyme active site, suggesting a role for dihydrolipoate as a sulfur-acceptor substrate in enzymatic reactions related to iron-sulfur proteins (Cianci, Gliubich, Zanotti, & Berni, 2000).
Sulfane Sulfur Metabolism
Dihydrolipoic acid has been found to affect sulfane sulfur metabolism. A study revealed significant increases in sulfane sulfur level and rhodanese activity in rat tissues following treatment with lipoic acid, indicating a connection between lipoate's biological activity and anaerobic cysteine metabolism to sulfane sulfur (Bilska et al., 2008).
Biosynthesis of Rhamnolipids and PHAs
Research into polyhydroxyalkanoates (PHAs) and rhamnolipids, particularly from Pseudomonas species, has shown potential applications in various industrial sectors. The synthesis of these compounds is closely related to the metabolism of compounds like dihydrolipoate. These molecules have applications in pharmaceuticals, cosmetics, and food due to their unique properties such as emulsifying and metal sequestering abilities (Nitschke, Costa, & Contiero, 2011).
Ischemia-Reperfusion Injury Reduction
(R)-dihydrolipoate has shown effectiveness in reducing ischemia-reperfusion injury in animal models. It was found to mitigate hypoxic/ischemic and especially reoxygenation/reperfusion injury, indicating its potential in medical applications related to oxidative stress and tissue damage (Freisleben, 2000).
Antioxidant Activities
(R)-dihydrolipoate exhibits potent antioxidant activities, which can be beneficial in various health-related applications. For instance, it has been demonstrated to delay the development and progression of cataract in rats with streptozotocin-induced diabetes (Kojima et al., 2007). Additionally, its role in the ascorbate-dependent recycling of the vitamin E homologue Trolox in murine skin homogenates highlights its significance in the redox antioxidant network (Guo & Packer, 2000).
Propiedades
Nombre del producto |
(R)-dihydrolipoate |
|---|---|
Fórmula molecular |
C8H15O2S2- |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
(6R)-6,8-bis(sulfanyl)octanoate |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1/t7-/m1/s1 |
Clave InChI |
IZFHEQBZOYJLPK-SSDOTTSWSA-M |
SMILES isomérico |
C(CCC(=O)[O-])C[C@H](CCS)S |
SMILES canónico |
C(CCC(=O)[O-])CC(CCS)S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



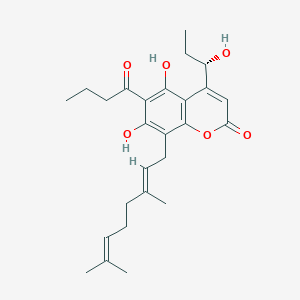

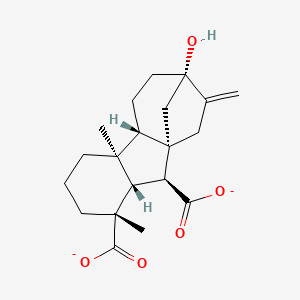

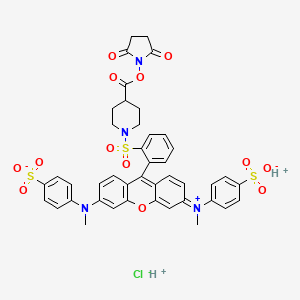
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)
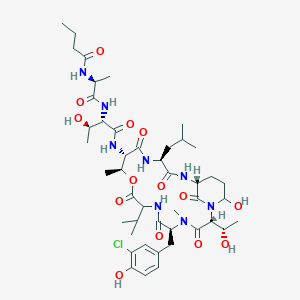
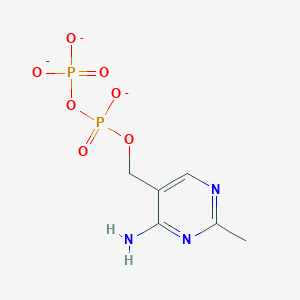

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
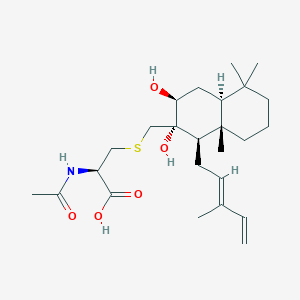
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)

